

N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol

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Compound of Interest

N-(3,4Compound Name: dimethoxyphenyl)benzenesulfona
mide

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Application Notes and Protocols

Topic: N-(3,4-dimethoxyphenyl)benzenesulfonamide Synthesis Protocol

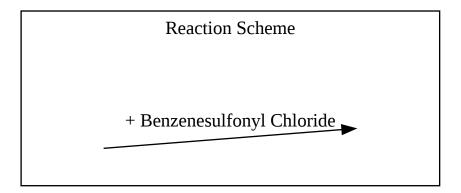
Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3,4-dimethoxyphenyl)benzenesulfonamide is a sulfonamide derivative of interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents. This document provides a detailed protocol for the synthesis of **N-(3,4-dimethoxyphenyl)benzenesulfonamide** via the reaction of 3,4-dimethoxyaniline with benzenesulfonyl chloride. The methodology is based on established procedures for the synthesis of analogous sulfonamide compounds.

Reaction Scheme





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Caption: Synthesis of N-(3,4-dimethoxyphenyl)benzenesulfonamide.

Materials and Methods

Materials:

- 3,4-Dimethoxyaniline
- Benzenesulfonyl chloride
- Triethylamine (TEA) or Sodium Carbonate
- Dichloromethane (DCM) or Water
- Hexane
- · Ethyl acetate
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- · Magnetic stirrer and stir bar



- Dropping funnel
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator
- Chromatography column
- Standard laboratory glassware

Experimental Protocol

This protocol is adapted from established methods for sulfonamide synthesis.[1][2]

- · Reaction Setup:
 - In a round-bottom flask, dissolve 3,4-dimethoxyaniline (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or water (10 mL).
 - If using an organic solvent like DCM, add triethylamine (1.2 mmol) to the solution to act as a base. If using water, prepare a 3% sodium carbonate solution to maintain the pH at 8.
 - Stir the mixture at room temperature.
- Addition of Benzenesulfonyl Chloride:
 - Slowly add benzenesulfonyl chloride (1.0-1.2 mmol) dropwise to the stirred solution of the aniline derivative.
 - The reaction is typically exothermic, so maintain the temperature with an ice bath if necessary.
- Reaction Monitoring:
 - Allow the reaction to stir at room temperature.



• The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

Work-up:

- Once the reaction is complete, if using an organic solvent, wash the reaction mixture with water.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
- Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
- If the reaction was performed in water, the product may precipitate out of the solution.
 Collect the precipitate by filtration and wash with water.

Purification:

- The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
- Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for purification.

Data Presentation

The following table summarizes the expected physicochemical and spectral data for the synthesized **N-(3,4-dimethoxyphenyl)benzenesulfonamide**.

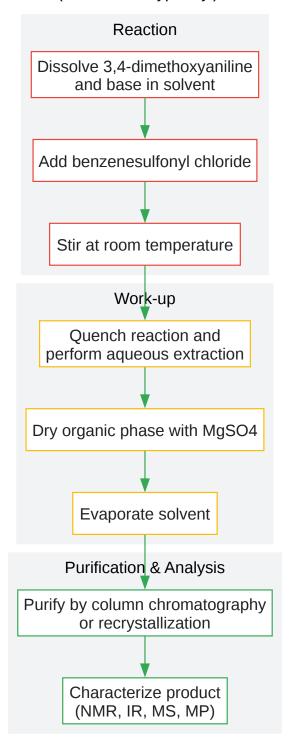


Parameter	Data
Molecular Formula	C14H15NO4S
Molecular Weight	293.34 g/mol
Appearance	White to off-white solid
Melting Point	To be determined experimentally (TBD)
Yield	TBD
¹ H NMR (CDCl ₃ , δ ppm)	TBD
¹³ C NMR (CDCl ₃ , δ ppm)	TBD
IR (KBr, cm ⁻¹)	TBD
Mass Spectrum (m/z)	TBD

Experimental Workflow



Experimental Workflow for N-(3,4-dimethoxyphenyl)benzenesulfonamide Synthesis



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Caption: Workflow diagram of the synthesis and purification process.



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References

- 1. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3,4-Dimethylphenyl)benzenesulfonamide PMC [pmc.ncbi.nlm.nih.gov]
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